
6-chloro-3-methyl-1H-pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-methyl-1H-pyrazin-2-one is a heterocyclic compound containing nitrogen and chlorine atoms. It belongs to the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-2-methylpyrazine with a suitable oxidizing agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of pyrazinone derivatives with higher oxidation states.
Reduction: Formation of 3-methylpyrazin-2-amine.
Substitution: Formation of 6-amino-3-methyl-1H-pyrazin-2-one.
Aplicaciones Científicas De Investigación
6-chloro-3-methyl-1H-pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-methyl-1H-pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-methyl-1H-pyridin-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-chloro-2-methylpyrazine: A precursor in the synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrazinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
105985-19-1 |
|---|---|
Fórmula molecular |
C5H5ClN2O |
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
6-chloro-3-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H,8,9) |
Clave InChI |
YYXKQXIUHMPUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

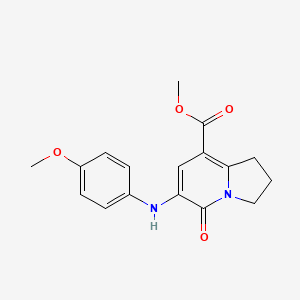
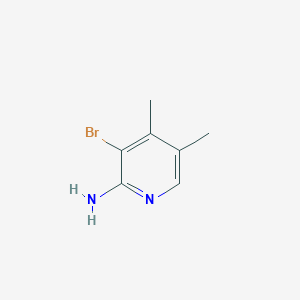
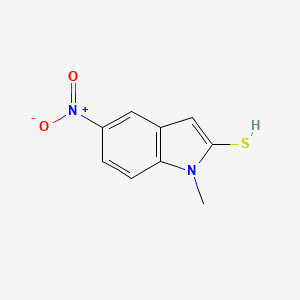
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
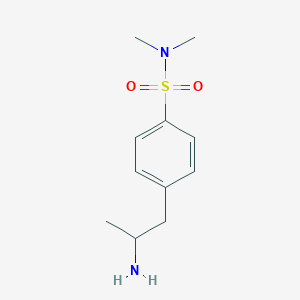



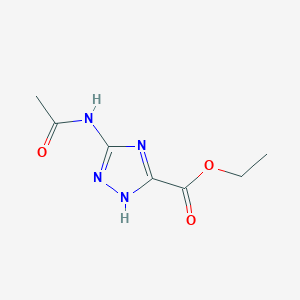

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
